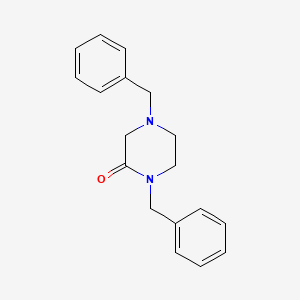

1,4-Dibenzylpiperazin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

32705-80-9 |

|---|---|

Molecular Formula |

C18H20N2O |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

1,4-dibenzylpiperazin-2-one |

InChI |

InChI=1S/C18H20N2O/c21-18-15-19(13-16-7-3-1-4-8-16)11-12-20(18)14-17-9-5-2-6-10-17/h1-10H,11-15H2 |

InChI Key |

OHOYHVWEDJIMIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CN1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1,4 Dibenzylpiperazin 2 One and Its Analogs

Conformational Preferences and Stereochemical Effects on Biological Activity

The three-dimensional shape of a molecule is a crucial determinant of its biological activity, governing how it fits into and interacts with target proteins. fiveable.me For piperazine (B1678402) derivatives, the central ring typically adopts a chair conformation to minimize steric strain. researchgate.net In the case of 1,4-dibenzylpiperazin-2-one, the piperazin-2-one (B30754) ring is also expected to adopt a conformation that optimizes the spatial arrangement of its substituents.

Stereochemistry, the specific 3D arrangement of atoms, has a profound impact on the biological action of chiral compounds. nih.gov The synthesis of specific chiral isomers of piperazin-2-ones is a significant area of research, as different enantiomers or diastereomers of a molecule often exhibit vastly different potencies and effects. dicp.ac.cn For instance, in studies of nature-inspired compounds, isomers with the "natural" configuration were found to be significantly more active than their counterparts, a difference attributed to stereoselective uptake and interaction with biological targets. nih.gov While specific conformational analyses for this compound are not extensively detailed in the provided literature, the principles derived from related structures are applicable. For example, studies on bromosubstituted steroids have shown that the introduction of substituents can lead to significant conformational changes in the ring system, such as the inversion of a ring's half-chair conformation, which in turn affects biological activity. nih.gov This highlights the sensitivity of molecular conformation to substitution, a key principle in the SAR of this compound analogs.

Influence of Benzyl (B1604629) Substituents on Molecular Interactions

The benzyl groups at the N1 and N4 positions are not merely passive structural components; they are fundamental to the molecule's interaction with its biological targets. Their orientation, electronic properties, and points of attachment are key modulators of affinity and selectivity.

Positional and Electronic Modifications of Aromatic Moieties

The substitution pattern on the aromatic rings of the benzyl groups significantly influences binding affinity. Research on the closely related 1,4-dibenzylpiperazines as sigma (σ) receptor ligands has demonstrated clear SAR trends. researchgate.net Halogen substitutions at the 3- or 4-positions of the phenyl rings generally confer higher binding affinities than substitutions at the 2-position. researchgate.net This suggests that steric bulk near the point of connection to the piperazine nitrogen is poorly tolerated at the receptor site. researchgate.net

The electronic nature of these substituents also plays a role. The interaction energy of substituted aromatic rings in stacked configurations, a model for ligand-receptor interactions, correlates with the electronic properties of the substituents. nih.gov This is often due to direct electrostatic and dispersive interactions between the substituent itself and the interacting partner, rather than a generalized effect on the entire π-system of the substituted ring. nih.gov However, in some contexts, such as with rimcazole (B1680635) analogs, aromatic substitutions have been found to be generally unfavorable, leading to a significant reduction in affinity for certain targets like the dopamine (B1211576) transporter. nih.gov

Role of N-Benzylation in Ligand-Receptor Recognition

The presence of a benzyl group on the piperazine nitrogen is a recurring feature in many potent receptor ligands. researchgate.net In a series of spiropiperidine derivatives, a benzyl residue at the piperidine (B6355638) nitrogen was found to be advantageous for achieving high sigma-1 (σ1) receptor affinity. nih.gov This N-benzyl group is believed to orient the molecule correctly within the binding pocket of the receptor, facilitating key interactions. The piperazine ring itself often acts as a scaffold, and the N-substituents serve to position the crucial pharmacophoric elements, such as the aromatic rings, for optimal engagement with the target protein. mdpi.comresearchgate.nettandfonline.com

In the development of antagonists for the CXCR4 receptor, various N-aryl and N-benzyl piperazine derivatives were synthesized, highlighting the central role of this moiety in achieving high potency. nih.gov The N-substituent is critical for establishing interactions that stabilize the ligand-receptor complex, often through aromatic (CH-π) or hydrophobic interactions. tandfonline.com

Structure-Activity Relationships for Key Biological Targets

The therapeutic potential of this compound analogs is defined by their affinity and activity at specific biological targets, most notably sigma receptors.

Sigma Receptor Binding Affinity and Selectivity

Derivatives of 1,4-dibenzylpiperazine (B181160) exhibit high affinity for sigma receptors, which are implicated in a range of neurological functions and are overexpressed in some cancer cells. researchgate.netmdpi.com SAR studies have provided a detailed map of the structural requirements for potent and selective binding.

Key findings from studies on N,N'-dibenzylpiperazine analogs include:

Aromatic Substitution: Halogen substitution at the 3- or 4-position of the benzyl rings leads to higher σ1 receptor binding affinity (Ki values of 6.35 - 15.82 nM) compared to 2-position substitutions (Ki values of 12.08 - 43.15 nM). researchgate.net

Halogen Type: Bromo or fluoro substituents generally result in higher σ1 affinity than the corresponding iodo substituent at a given position. researchgate.net

Selectivity: While many analogs show high affinity for both σ1 and σ2 subtypes, resulting in low selectivity, certain modifications can introduce selectivity. researchgate.netnih.gov For example, in the related SA4503 series, modest structural changes were initially thought to have major effects on σ1/σ2 selectivity, though later studies clarified that both SA4503 and its fluoroethyl analog exhibit a similar 14-fold selectivity for σ1 over σ2 sites. nih.gov

The following table summarizes the binding affinities of selected halogenated N,N'-dibenzylpiperazine analogs at sigma-1 receptors, illustrating the impact of substituent position.

| Compound | Substituent (X) | Position | σ1 Receptor Ki (nM) |

|---|---|---|---|

| N,N'-bis(2-fluorobenzyl)piperazine | Fluoro | 2 | 12.08 |

| N,N'-bis(3-fluorobenzyl)piperazine | Fluoro | 3 | 6.35 |

| N,N'-bis(4-fluorobenzyl)piperazine | Fluoro | 4 | 7.73 |

| N,N'-bis(2-bromobenzyl)piperazine | Bromo | 2 | 20.89 |

| N,N'-bis(3-bromobenzyl)piperazine | Bromo | 3 | 7.31 |

| N,N'-bis(4-bromobenzyl)piperazine | Bromo | 4 | 8.64 |

| N,N'-bis(2-iodobenzyl)piperazine | Iodo | 2 | 43.15 |

| N,N'-bis(3-iodobenzyl)piperazine | Iodo | 3 | 15.82 |

| N,N'-bis(4-iodobenzyl)piperazine | Iodo | 4 | 14.49 |

Data derived from studies on N,N'-dibenzylpiperazine analogs, which share the core scaffold with this compound. researchgate.net

Investigation of Antagonistic and Modulatory Efficacy for Specific Receptors

Beyond simply binding to a receptor, it is crucial to determine whether a compound acts as an agonist (activator), antagonist (blocker), or modulator. While direct efficacy data for this compound is limited, studies on structurally related piperazine and piperazin-2-one scaffolds provide strong evidence for their potential as receptor antagonists.

For example, a series of compounds based on a diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-one scaffold, which incorporates a piperazin-2-one ring system, were identified as potent antagonists of the neuropeptide S (NPS) receptor. acs.orgnih.gov Similarly, novel N-aryl piperazine derivatives have been developed as potent antagonists for the CXCR4 receptor, which is involved in HIV entry and cancer metastasis. nih.gov Other research has successfully designed arylpiperazine derivatives as potent antagonists for the androgen receptor, a key target in prostate cancer therapy. frontiersin.org

In addition to direct receptor antagonism, some sigma receptor ligands may exert their effects by modulating the activity of other proteins, such as ion channels. For instance, several sigma receptor ligands, including antagonists, have been shown to inhibit the Kv2.1 potassium channel independently of their action at sigma receptors, suggesting an alternative mechanism of action. oncotarget.com This modulatory efficacy represents another avenue through which this compound analogs may produce their pharmacological effects.

Enzyme Active Site Interactions and Inhibition

The this compound scaffold and its analogs serve as a foundational structure in the design of molecules targeting the active sites of various enzymes. The relationship between the chemical structure of these compounds and their biological activity, known as the structure-activity relationship (SAR), is crucial for optimizing their potency and selectivity as enzyme inhibitors. wikipedia.orggardp.org The analysis of SAR allows medicinal chemists to determine which chemical groups are responsible for a compound's biological effect, enabling modifications to enhance its interaction with a target enzyme. wikipedia.org Inhibition can occur through several mechanisms, including the inhibitor competing with the natural substrate for binding to the active site (competitive inhibition) or forming a strong, often permanent, covalent bond with key residues within the site (irreversible inhibition). bgc.ac.inwikipedia.org

Research into piperazine derivatives has revealed their capacity to inhibit a diverse range of enzymes, driven by specific interactions within the catalytic or allosteric sites. The piperazinone ring itself can play a critical role; for instance, in certain antiviral drugs, the amide carbonyl group within a piperazinone ring is positioned to chelate essential metal ions, such as Mg2+, in the enzyme's active site, which is crucial for its inhibitory function. mdpi.com Furthermore, modifications to the core structure, such as the addition of specific functional groups, can turn the molecule into a reactive agent that forms a covalent bond with nucleophilic residues like cysteine in an active site, leading to permanent enzyme inactivation. nih.gov

Detailed Research Findings

Inhibition of Mycobacterium tuberculosis Cytochrome P450 CYP121A1

A notable example of targeted enzyme inhibition involves piperazine derivatives designed to mimic dicyclotyrosine (cYY), the natural substrate for the essential Mycobacterium tuberculosis enzyme CYP121A1. unesp.br This enzyme is a cytochrome P450 that catalyzes the crosslinking of two tyrosine residues, and its inhibition is a promising strategy for anti-tuberculosis drug development. unesp.br

In one study, a series of azole piperazine derivatives were synthesized and evaluated. Crystal structures of the enzyme in complex with these inhibitors revealed specific interactions within the active site. The keto group of the piperazine ring was observed to form a direct hydrogen bond with the amino acid residue Asn85. unesp.br Furthermore, in analogs where an imidazole (B134444) group was incorporated, the imidazole nitrogen coordinated directly to the heme iron at the center of the enzyme's active site, at a distance of 2.2 Å. unesp.br These interactions, which closely mimic the binding of the natural substrate, are critical for the compounds' inhibitory activity. unesp.br

Interactive Data Table: Inhibition of M. tuberculosis CYP121A1 by Piperazine Analogs

| Compound Series | Key Structural Feature | Binding Interaction | Antimycobacterial Activity (MIC) |

| Series A | C3-imidazole moiety replaces one phenol (B47542) group of cYY | Imidazole nitrogen coordinates to heme iron; Keto group H-bonds with Asn85. unesp.br | Modest |

| Series B | Keto group on hydrocarbon chain preceding imidazole | Displayed mixed type I binding. unesp.br | Not specified as the most potent |

| Series C | CH2-imidazole or CH2-triazole replaces keto group of piperidone ring | Designed to enhance heme binding. unesp.br | Showed best inhibitory activity (12.5 µg/mL for compound 17d). unesp.br |

Interaction with Sigma Receptors

While not enzymes in the traditional catalytic sense, sigma receptors are protein targets for which the binding affinity of piperazine-based ligands has been extensively studied. N,N-dibenzylpiperazines, which are structurally related to this compound, show a high affinity for sigma receptors. researchgate.net SAR studies on this class of compounds have elucidated key structural requirements for potent binding. researchgate.net

Specifically, halogen substitution on the benzyl rings significantly influences binding affinity for the sigma-1 receptor. researchgate.net It was found that substitutions at the 3- or 4-positions of the aromatic ring resulted in higher binding affinities compared to substitutions at the 2-position, suggesting that steric bulk at the 2-position is detrimental to binding. researchgate.net Moreover, derivatives with bromo or fluoro substituents generally displayed higher affinity than those with an iodo substituent at the same position. researchgate.net

Interactive Data Table: SAR of N,N-Dibenzylpiperazine Analogs at Sigma-1 Receptors

| Substitution | Position(s) | Binding Affinity (Kᵢ, nM) |

| Halogen | 3- or 4- | 6.35 - 15.82 researchgate.net |

| Halogen | 2- | 12.08 - 43.15 researchgate.net |

| Bromo or Fluoro | Any given position | Higher than Iodo researchgate.net |

| Iodo | Any given position | Lower than Bromo or Fluoro researchgate.net |

Inhibition of Other Enzymes

The versatile piperazine scaffold has been incorporated into inhibitors for various other enzymes.

Acetylcholinesterase (AChE): Certain piperazine derivatives have been identified as highly potent inhibitors of AChE, an enzyme critical in nerve signal transmission. One analog demonstrated an IC₅₀ value of 0.011 µM, showing significantly greater potency than the standard drug donepezil (B133215) (IC₅₀ = 0.054 µM). rjptonline.org

PARP-1: Research suggests that halogenation of 1,4-dibenzylpiperazine analogs can shift their biological activity towards therapeutic targets such as Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.

Dopamine Receptors: In the context of receptor antagonism, analogs with chloro and methyl groups at the 4-position of the benzyl group have shown high activity as D2/D4 antagonists. rjptonline.org

Interactive Data Table: Acetylcholinesterase Inhibition

| Compound Class | Target Enzyme | Most Active Compound's IC₅₀ (µM) | Standard Drug (Donepezil) IC₅₀ (µM) |

| Piperazine Derivative (Compound 26) | Acetylcholinesterase | 0.011 rjptonline.org | 0.054 rjptonline.org |

Pharmacological and Biological Activities of 1,4 Dibenzylpiperazin 2 One Derivatives

Neuropharmacological Investigations of Related Dibenzylpiperazines

The neuropharmacological profile of 1,4-dibenzylpiperazin-2-one derivatives has been a primary area of interest, with studies elucidating their interactions with crucial neurotransmitter systems and receptor sites.

Derivatives of benzylpiperazine have been shown to influence the levels of key monoamine neurotransmitters, such as serotonin (B10506) and dopamine (B1211576), in the synaptic cleft. nih.gov This modulation is a key aspect of their potential therapeutic effects. The parent compound, benzylpiperazine (BZP), for instance, is known to elevate synaptic concentrations of both dopamine and serotonin, which contributes to its stimulatory and hallucinogenic properties. nih.gov This activity is achieved through the inhibition of presynaptic autoreceptors, leading to an augmented release of these neurotransmitters. nih.gov While direct studies on this compound derivatives are still emerging, the established activity of the broader benzylpiperazine class suggests that these compounds may also interact with and modulate the serotonergic and dopaminergic systems.

A significant body of research has focused on the interaction of benzylpiperazine derivatives with sigma receptors, which are implicated in a variety of cellular functions and are considered promising targets for the treatment of neurological disorders and pain. nih.govnih.gov Certain derivatives have been identified as potent and selective ligands for the sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.govnih.gov

One notable study synthesized a series of benzylpiperazinyl derivatives and evaluated their binding affinities for both sigma receptor subtypes. nih.gov The compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a particularly high affinity for the σ1R, with a Ki value of 1.6 nM. nih.govnih.govresearchgate.net This compound also exhibited significant selectivity for the σ1R over the σ2R, with a selectivity ratio (Ki σ2/Ki σ1) of 886. nih.govnih.govresearchgate.net This high affinity and selectivity underscore the potential for developing targeted therapies based on this chemical scaffold.

| Compound | σ1R Affinity (Ki, nM) | σ2R Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1417 | 886 |

| Lead Compound 8 | Not specified | Not specified | 432 |

Antimicrobial Spectrum of Activity

In addition to their neuropharmacological properties, derivatives of the piperazine (B1678402) scaffold have been investigated for their potential as antimicrobial agents. These studies have revealed a spectrum of activity against various pathogenic microorganisms.

Several studies have highlighted the antibacterial potential of piperazine and piperidine (B6355638) derivatives. biointerfaceresearch.comresearchgate.netbiomedpharmajournal.org For instance, certain 4-phenylpiperazine derivatives containing thiazole, oxadiazole, and benzimidazole (B57391) systems have demonstrated activity against anaerobic bacteria, including both Gram-positive and Gram-negative strains. researchgate.net In one study, thioamide and amidoxime (B1450833) derivatives of 4-phenylpiperazine were examined, with some showing notable antimicrobial activity towards anaerobes. researchgate.net

Another study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines found that some of these compounds were more potent than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, certain derivatives showed better activity than the reference drug against Pseudomonas aeruginosa and Escherichia coli. nih.gov

| Compound Class | Bacterial Strain | Activity |

|---|---|---|

| 4-phenylpiperazine derivatives (thioamides and amidoximes) | Anaerobic Gram-positive and Gram-negative bacteria | Active |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | More potent than ampicillin |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivative 3d | Pseudomonas aeruginosa | Better activity than ampicillin |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivative 3g | Escherichia coli | More efficient than ampicillin |

The antifungal potential of piperazine derivatives has also been explored. nih.govresearchgate.net Benzimidazole and piperazine moieties are present in some systemic fungicides. researchgate.net Studies on piperazinyl benzimidazoles have reported comparable antifungal activity against Candida albicans when compared to the reference standard ketoconazole. researchgate.net

In a study of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives, one compound in particular, 3k, exhibited the best antifungal activity. nih.gov The study noted that Trichoderma viride was the most sensitive fungus to the tested compounds, while Aspergillus fumigatus was the most resistant. nih.gov

| Compound Class/Compound | Fungal Strain | Activity |

|---|---|---|

| Piperazinyl benzimidazoles | Candida albicans | Comparable to ketoconazole |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivative 3k | Various fungi | Best antifungal activity in the series |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives | Trichoderma viride | Most sensitive |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives | Aspergillus fumigatus | Most resistant |

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. mdpi.com Research into chiral 1,2,4-trisubstituted piperazines has shown their potential activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov While this research focused on a different substitution pattern, it highlights the potential of the piperazine core in the development of antitubercular drugs. The minimum inhibitory concentration (MIC) values obtained for some of these derivatives were in the range of 12.5–100 μg/mL. researchgate.net Further investigation into the antitubercular properties of this compound derivatives is warranted based on these findings.

Antiviral Properties

Derivatives of piperazine and piperazinone represent a significant class of heterocyclic compounds that have been explored for a wide range of pharmacological activities, including their potential as antiviral agents.

Anti-HIV Activity of Piperazine and Piperazinone Derivatives

Research into piperazine-containing compounds has identified several derivatives with noteworthy activity against the Human Immunodeficiency Virus (HIV). One area of focus has been the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. In a study utilizing a molecular hybridization approach, a series of novel 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were designed and synthesized as potential HIV-1 RT inhibitors. nih.gov In vitro evaluation of these compounds demonstrated that while many showed some potency, compounds 7k and 7m were the most effective, inhibiting RT activity with IC₅₀ values of 14.18 µM and 12.26 µM, respectively. nih.gov Further studies on the five most potent RT inhibitors from this series revealed that most retained significant anti-HIV-1 potency and exhibited a good safety index. nih.gov

| Compound | Target | IC₅₀ (µM) |

| 7k | HIV-1 RT | 14.18 |

| 7m | HIV-1 RT | 12.26 |

In vitro inhibitory activity of select piperazin-1-yl-ethanone derivatives against HIV-1 RT. Data sourced from nih.gov.

Another therapeutic target for anti-HIV agents is the integrase (IN) enzyme, which is crucial for inserting viral DNA into the host genome. nih.gov Researchers have designed and synthesized novel benzimidazolyl diketo acid derivatives as potential HIV-1 integrase inhibitors. nih.govsemanticscholar.org Cell-based assays showed that most of these compounds demonstrated good anti-HIV-1 activity at concentrations ranging from 40-90 µM, without causing severe cytotoxicity. nih.govsemanticscholar.org The most potent compound in this series, 13g , exhibited an EC₅₀ value of 40 µM and a CC₅₀ value of 550 µM, resulting in a selectivity index (SI) of 13.7. semanticscholar.org

However, not all piperazine derivatives exhibit antiviral properties. A separate study involving a series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and related sulfonamide derivatives found no significant activity when screened as inhibitors against HIV-1 and HIV-2. researchgate.net

Antineoplastic and Cytostatic Investigations

The piperazine scaffold is a key feature in a variety of compounds investigated for their ability to inhibit the growth of cancer cells. These investigations have explored their cytotoxic effects against numerous cancer cell lines and their mechanisms of action, including the disruption of the cell cycle.

In Vitro Growth Inhibitory Activity against Cancer Cell Lines

Various derivatives incorporating the piperazine or piperazinone moiety have demonstrated significant antiproliferative activity across a panel of human tumor cell lines. For instance, a series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-based compounds were evaluated, with 4l and 9a emerging as the most potent analogs. researchgate.net Compound 4l showed notable effects on human splenic B-lymphoblastoid cells (WIL-2NS) and human acute B-lymphoblastic leukemia cells (CCRF-SB), with CC₅₀ values of 5.1 µM and 7.3 µM, respectively. researchgate.net

Similarly, a series of hydantoin (B18101) and purine (B94841) derivatives featuring a 4-acetylphenylpiperazinylalkyl moiety were assessed for their anticancer activity. uj.edu.pl Among them, compound 4 , a derivative of 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, was found to be the most effective against SW480 and SW620 colon cancer cell lines, as well as the PC3 prostate cancer cell line. uj.edu.pl

Other studies have shown that 7-(1,4-diazepan)-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines displayed potent growth inhibitory, cytostatic, and cytotoxic activities against various cancer subpanels, with GI₅₀ values in the range of 0.9-1.9 μM. chemrj.org Furthermore, certain silylated benzimidazolinium salts containing a piperazine ring showed very significant potency in vitro against multiple tumor cell lines, being particularly active against B16 mouse melanoma with TD₅₀ values in the range of 0.001-0.008 µg/ml. researchgate.net

| Compound Class | Representative Compound(s) | Cancer Cell Line(s) | Activity Metric (Value) |

| Benzothiazole-piperazinone | 4l | WIL-2NS (B-lymphoblastoid) | CC₅₀ (5.1 µM) |

| Benzothiazole-piperazinone | 4l | CCRF-SB (Leukemia) | CC₅₀ (7.3 µM) |

| Spiro-imidazolidinedione | 4 | SW480, SW620 (Colon), PC3 (Prostate) | Most effective in series |

| Oxazolo[4,5-d]pyrimidines | Not specified | Various | GI₅₀ (0.9-1.9 µM) |

| Silylated Benzimidazoles | Not specified | B16 (Mouse Melanoma) | TD₅₀ (0.001-0.008 µg/ml) |

In vitro antiproliferative activity of various piperazine-containing derivatives. Data sourced from researchgate.netuj.edu.plchemrj.orgresearchgate.net.

Effects on Cell Cycle Progression

A key mechanism through which antiproliferative compounds exert their effects is by interfering with the cell cycle, leading to arrest at specific checkpoints and preventing cell division. mdpi.com Dispiropiperazine compounds, in particular, have been studied as cell cycle regulators. researchgate.netresearchgate.net One specific derivative, spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3 ), demonstrated anti-proliferative activity against a panel of 18 human cancer cell lines. researchgate.net Flow cytometry analysis revealed that SPOPP-3 was able to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. researchgate.netresearchgate.net

Other related heterocyclic structures have also been shown to induce cell cycle arrest. For example, a nortopsentin analog, 4i , was found to significantly induce cell cycle arrest in colorectal carcinoma at the G1 phase. researchgate.net This effect was attributed to the downregulation of cyclin-dependent kinases (CDK) 2, 4, and 6, which are crucial for the transition from the G1 to the S phase. researchgate.net

The phytochemical piperine (B192125), which also contains a piperidine ring, has been shown to halt cell cycle progression in various cancer cell lines. mdpi.comnih.gov It can induce G1/G0 phase arrest in CaSki and SiHa cervical cancer cells and G1 phase arrest in DLD-1 colorectal cancer cells, while leading to G2/M phase arrest in HeLa cells. mdpi.comnih.gov These findings underscore the potential of piperazine and related heterocyclic derivatives to function as anticancer agents by disrupting cell cycle progression. researchgate.net

Immunomodulatory and Anti-inflammatory Potentials

The piperazine nucleus is also found in compounds with immunomodulatory and anti-inflammatory properties. The immune system is a complex network that protects against pathogens, and its dysregulation can lead to inflammatory and autoimmune diseases. nih.govresearchgate.net

Research into dibenzyl dipiperazine diquaternary ammonium (B1175870) salts has demonstrated their potential as anti-inflammatory agents. nih.gov In one study, a series of these compounds were synthesized and evaluated for their biological activities. nih.gov The results indicated that compounds 5h and 6h exhibited the highest anti-inflammatory activity, with inhibition rates of 59% (at a 20 mg/kg dose) and 48% (at a 1 mg/kg dose), respectively, in relevant assays. nih.gov

While direct mechanistic studies on this compound are limited, the activities of related compounds like piperine offer insights into potential pathways. Piperine has been shown to possess significant immunomodulatory and anti-inflammatory effects. turkishimmunology.orgauctoresonline.org It can modulate both innate and acquired immune responses. turkishimmunology.org Its anti-inflammatory activity is attributed, in part, to its ability to block the expression of cell adhesion molecules such as ICAM-1, which are upregulated during inflammation. auctoresonline.org Furthermore, piperine can suppress the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in macrophages. auctoresonline.org This modulation of immune cell function and cytokine production highlights a potential mechanism by which piperazine-containing structures could exert anti-inflammatory effects.

Mechanistic Elucidation of Biological Actions of 1,4 Dibenzylpiperazin 2 One Derivatives

Identification of Molecular Targets and Binding Modes

The biological activity of 1,4-dibenzylpiperazin-2-one derivatives is initiated by their binding to specific molecular targets. The piperazine (B1678402) core acts as a versatile scaffold, allowing for substitutions that can be tailored to interact with a range of proteins, including receptors and enzymes. scispace.commdpi.com The nature of these interactions dictates the compound's subsequent biological effect.

Research into various piperazine derivatives has identified several key molecular targets. For instance, certain halogenated benzylpiperazines have been found to target enzymes like PARP-1 and adenosine (B11128) receptors. Molecular docking and crystallography studies have provided detailed insights into the binding modes of these compounds. In the context of antitubercular research, azole piperazine derivatives designed to mimic dicyclotyrosine, the natural substrate of Mycobacterium tuberculosis cytochrome P450 CYP121A1, have been synthesized. unesp.br Crystal structures revealed that these derivatives position their imidazole (B134444) groups directly above the enzyme's heme iron, with a binding distance of 2.2 Å between the imidazole nitrogen and the heme iron. unesp.br

In another study, novel 1,4-di(aryl/heteroaryl) substituted piperazine derivatives were evaluated as potential antitubercular agents. researchgate.net Molecular docking analyses showed that these compounds bind strongly to the M. tuberculosis RNA polymerase (Mtb RNAP) protein. researchgate.net The most promising compound in this series demonstrated a strong binding affinity with a binding energy of -7.30 kcal/mol, forming a hydrogen bond with the ASN-493 residue of the protein at a distance of 2.2 Å. researchgate.net

Furthermore, some derivatives are designed to form covalent bonds with their targets. A 1,4-dibenzyl-2-(chloromethyl)piperazine (B177755) derivative, for example, possesses a reactive chloromethyl group. This electrophilic group can participate in covalent bonding with nucleophilic sites on biological molecules, such as receptors or enzymes, leading to potentially irreversible inhibition. msdmanuals.com

Table 1: Molecular Targets and Binding Modes of Piperazine Derivatives

| Derivative Class | Molecular Target | Binding Mode / Interaction Details |

|---|---|---|

| Azole piperazine derivatives | M. tuberculosis Cytochrome P450 CYP121A1 | Binds to heme iron; imidazole nitrogen positioned 2.2 Å from the iron. unesp.br |

| 1,4-di(aryl/heteroaryl) substituted piperazines | M. tuberculosis RNA Polymerase (Mtb RNAP) | Hydrogen bonding with ASN-493 residue (2.2 Å distance); binding energy of -7.30 kcal/mol. researchgate.net |

| Halogenated benzylpiperazines | PARP-1, Adenosine Receptors | Ligand binding to receptors or enzymes. |

| 1,4-Dibenzyl-2-(chloromethyl)piperazine | Various receptors and enzymes | The chloromethyl group can form covalent bonds with nucleophilic sites. |

Analysis of Intracellular Signaling Pathway Modulation

Once a derivative binds to its molecular target, it can trigger or inhibit a cascade of intracellular events known as a signaling pathway. These pathways are the mechanisms through which cells respond to external stimuli. opentextbc.ca The modulation of these pathways by this compound derivatives is central to their biological effects.

Hormones and drugs can mediate cellular changes through two primary mechanisms:

Binding to cell surface receptors: This interaction often activates a G-protein, which in turn activates an enzyme like adenylyl cyclase. lumenlearning.com This enzyme converts ATP to a second messenger, such as cyclic AMP (cAMP). opentextbc.ca The second messenger then activates protein kinases, which phosphorylate other proteins, leading to a cellular response. opentextbc.calumenlearning.com This cascade amplifies the initial signal. opentextbc.ca

Binding to intracellular receptors: Lipid-soluble molecules can diffuse across the cell membrane and bind to receptors in the cytoplasm or nucleus. lumenlearning.com The resulting hormone-receptor complex can then directly bind to DNA and act as a transcription regulator, altering the synthesis of specific proteins. opentextbc.ca

Research on related compounds illustrates how these pathways can be modulated. For example, a metabolite known as (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, a diketopiperazine, was found to inhibit the Akt signaling pathway in cancer cells under conditions of glucose starvation. researchgate.net The Akt pathway is a crucial regulator of cell survival and proliferation.

Furthermore, studies on the regulation of Follicle-Stimulating Hormone (FSH) have shown that steroids like testosterone (B1683101) can modulate the activin intracellular signaling pathway. nih.gov This modulation occurs through changes in the levels of intracellular signaling proteins called Smads, specifically by increasing the phosphorylation of Smad2. nih.gov Given that many piperazine derivatives target receptors involved in complex signaling networks, it is plausible that this compound derivatives could exert their effects by altering key components of pathways like the cAMP, protein kinase, or Smad signaling cascades, depending on their specific molecular target.

Enzymatic Mechanism of Action Elucidation

In addition to targeting receptors, many piperazine derivatives are designed to interact with enzymes, which are critical catalysts for a vast array of biological reactions. The inhibition of specific enzymes is a common mechanism of action for many drugs.

The mechanism of enzyme inhibition often involves the derivative binding to the enzyme's active site, thereby preventing the natural substrate from binding. This is known as competitive inhibition. In other cases, a compound might bind to an allosteric site, changing the enzyme's shape and reducing its efficiency, a process called non-competitive inhibition.

Research has elucidated the enzymatic mechanisms for several classes of compounds containing heterocyclic scaffolds similar to piperazine:

DNA Gyrase Inhibition: A series of novel quinazolin-4(3H)-one derivatives were synthesized and found to exhibit potent antimicrobial activity by inhibiting the E. coli DNA gyrase enzyme. mdpi.com The most active compounds in this series showed IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 3.19 to 4.17 µM. mdpi.com Molecular docking studies confirmed that these compounds bind within the enzyme's active site. mdpi.com

Phosphodiesterase (PDE) Inhibition: PDE enzymes are crucial for regulating intracellular signaling pathways that use cyclic nucleotides. nih.gov A series of 2,4-dihydroxyacetophenone derivatives were shown to be potent inhibitors of PDE-1 and PDE-3, with some compounds displaying IC₅₀ values as low as 0.05 µM. nih.gov

Cytochrome P450 Inhibition: As mentioned previously, azole piperazine derivatives have been specifically designed to mimic the natural substrate of M. tuberculosis cytochrome P450 CYP121A1, binding to the active site's heme iron and inhibiting its function. unesp.br

These examples demonstrate that by modifying the substituents on the core piperazine-2-one structure, derivatives can be developed as potent and selective enzyme inhibitors, targeting active sites or allosteric sites to achieve a desired therapeutic effect.

Table 3: Examples of Enzymatic Inhibition by Related Heterocyclic Compounds

| Derivative Class | Target Enzyme | Inhibition Mechanism / Potency (IC₅₀) |

|---|---|---|

| Quinazolin-4(3H)-one derivatives | E. coli DNA Gyrase | Binds to active site; IC₅₀ values from 3.19 to 4.17 µM. mdpi.com |

| 2,4-Dihydroxyacetophenone derivatives | Phosphodiesterase-1 (PDE-1) & Phosphodiesterase-3 (PDE-3) | Competitive inhibition; IC₅₀ values from 0.05 to 8.02 µM. nih.gov |

| Azole piperazine derivatives | M. tuberculosis Cytochrome P450 CYP121A1 | Binds to heme iron in the active site, mimicking the natural substrate. unesp.br |

Computational and Theoretical Studies on 1,4 Dibenzylpiperazin 2 One

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comejmo.org This method helps in understanding the binding mode and affinity of a ligand to a protein's active site. For a compound like 1,4-Dibenzylpiperazin-2-one, molecular docking would be used to screen its potential interactions with various biological targets, such as enzymes or receptors. The simulation calculates a binding score, like binding energy (e.g., in kcal/mol), which suggests the strength of the interaction. Key amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other forces would be identified, providing insight into the compound's potential biological activity. ejmo.orgscispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., physicochemical, topological, or electronic properties) and experimentally determined activity. mdpi.comphyschemres.org For a series of compounds including this compound, a QSAR model could predict the biological activity of new, unsynthesized derivatives, guiding the design of more potent molecules. A robust QSAR model is characterized by strong statistical parameters such as a high coefficient of determination (R²) and cross-validation coefficient (Q²). nih.govnih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. aun.edu.egnih.govmdpi.com A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comwuxibiology.com The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. schrodinger.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. schrodinger.com For this compound, these calculations would provide insights into its reactivity, stability, and potential reaction mechanisms at a molecular level.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system, including its conformational changes and interactions. stanford.edumdpi.com By simulating the movements of atoms and molecules over time, MD can reveal how a ligand like this compound behaves within a protein's binding site after initial docking. nih.gov These simulations can assess the stability of the ligand-protein complex, show how water molecules mediate interactions, and reveal conformational changes in the protein upon ligand binding. copernicus.org The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the system over the simulation period.

Prediction of Pharmacokinetic and Pharmacodynamic Parameters for Lead Optimization

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. ijraw.com This includes pharmacokinetic (PK) parameters, which describe what the body does to a drug, and pharmacodynamic (PD) parameters, which describe what the drug does to the body. For this compound, in silico models could predict properties like oral bioavailability, clearance rate, volume of distribution, and potential for crossing the blood-brain barrier. nih.govnih.govdiva-portal.org These predictions are vital in the early stages of drug discovery for optimizing lead compounds and identifying potential liabilities before advancing to more resource-intensive testing.

Future Directions and Research Opportunities for 1,4 Dibenzylpiperazin 2 One Research

Rational Design and Synthesis of Advanced 1,4-Dibenzylpiperazin-2-one Analogs

The rational design and synthesis of new analogs of this compound is a cornerstone of future research, aiming to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.govrsc.org This involves a multi-faceted approach that combines computational modeling with advanced synthetic chemistry.

Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. researchgate.net For instance, the modification of substituents on the benzyl (B1604629) rings or the piperazinone core can significantly alter the compound's interaction with its biological target. Researchers can systematically introduce various functional groups to probe the steric and electronic requirements for optimal activity. researchgate.netnih.gov

Modern synthetic methodologies, including microwave-assisted and multi-step reaction protocols, enable the efficient creation of diverse libraries of this compound derivatives. mdpi.comchemmethod.com These techniques allow for the construction of complex molecular architectures with high precision and yield. The synthesis of novel 1,4-di(aryl/heteroaryl) substituted piperazine (B1678402) derivatives has already demonstrated the potential to yield compounds with significant biological activity. researchgate.net

Exploration of Novel Therapeutic Indications Beyond Current Applications

While initial research may focus on a specific therapeutic area, the unique structural features of this compound and its analogs suggest potential applications across a range of diseases. The piperazine moiety is a common feature in drugs targeting the central nervous system, and as such, exploring neurological disorders is a logical next step. nih.gov Furthermore, the structural similarities to other biologically active piperazine-containing compounds hint at potential antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netscispace.com

Integration of Multi-Omics Data in Elucidating Biological Networks

To fully understand the therapeutic potential and mechanism of action of this compound analogs, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular response to these compounds. nih.govpharmalex.comnih.govfrontiersin.org

By analyzing how these compounds affect gene expression, protein levels, and metabolic pathways, researchers can identify the key biological networks involved in their therapeutic effects. nih.govnih.govskemman.is This integrated approach can help to pinpoint specific molecular targets and elucidate the complex interplay of biological processes. nih.gov For example, multi-omics data can reveal downstream signaling cascades affected by the binding of a this compound analog to its primary target. brylinski.org

Computational tools and bioinformatics expertise are crucial for managing and interpreting the large and complex datasets generated by multi-omics studies. pharmalex.comfrontlinegenomics.com These approaches can help to identify biomarkers that predict drug efficacy and patient response, paving the way for personalized medicine. pharmalex.com

Development of Advanced Methodologies for Mechanistic Studies

A deep understanding of how a drug molecule interacts with its target and modulates cellular function is critical for rational drug design. Future research on this compound will benefit from the development and application of advanced methodologies for mechanistic studies.

Techniques such as surface plasmon resonance (SPR) can provide real-time data on the binding affinity and kinetics of compound-target interactions. mdpi.com Enzyme kinetic studies can further elucidate the mechanism of inhibition for enzyme-targeting analogs. nih.govresearchgate.net Molecular docking and simulation studies offer a computational lens to visualize and analyze the binding modes of these compounds within the active site of their target proteins. nih.gov

Investigating the impact of these compounds on cellular processes through techniques like clonogenic assays and the monitoring of hypoxia-induced gene expression can provide valuable insights into their functional effects. nih.gov These advanced methods, in combination, will allow for a comprehensive characterization of the mechanism of action of novel this compound derivatives.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Piperazinones

Generative AI models can design novel molecules with desired characteristics, expanding the chemical space for this compound analogs far beyond what is achievable through traditional methods alone. ucl.ac.uk ML algorithms can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable profiles. nih.govijpsjournal.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-Dibenzylpiperazin-2-one and its derivatives?

- Methodology : A common approach involves refluxing a piperazine core with benzyl halides or benzoyl chloride derivatives in a polar aprotic solvent (e.g., acetone-ethanol mixtures) under basic conditions. For example, substituted dibenzo[b,f][1,4]oxazepines are synthesized by reacting 2-thiocarbamido derivatives with isothiocyanates in a 50% acetone-ethanol medium for 4 hours .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques : Use NMR (¹H/¹³C) to confirm substituent positions and purity. Mass spectrometry (ESI-TOF) validates molecular weight, while IR spectroscopy identifies functional groups like carbonyl (C=O) stretches near 1650–1750 cm⁻¹ .

- Quality Control : Compare melting points and spectral data with literature values to detect impurities .

Q. What are the primary pharmacological targets of piperazinone derivatives?

- Mechanistic Insights : Piperazinone analogs interact with neurotransmitter receptors (e.g., GABAₐ for benzodiazepines) or enzymes like DPP-IV, which is implicated in metabolic disorders. Receptor binding assays (radioligand displacement) and in vitro enzymatic inhibition studies are standard .

Advanced Research Questions

Q. How do substituents on the piperazinone ring affect bioactivity and synthetic yield?

- Case Study : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzyl moiety enhance electrophilic reactivity but may reduce solubility. In dibenzo[b,f][1,4]oxazepines, tert-butyl groups improve crystallinity, while phenyl groups increase lipophilicity .

- Data Contradiction : Conflicting bioactivity reports may arise from stereochemical variations (e.g., axial vs. equatorial substituent orientation) or assay conditions (e.g., pH-dependent receptor affinity) .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound analogs?

- Experimental Design : Use DOE (Design of Experiments) to test variables: solvent polarity (DMF vs. THF), temperature (reflux vs. microwave-assisted), and catalyst loading (e.g., K₂CO₃ vs. Et₃N). Evidence shows acetone-ethanol mixtures at 80°C yield >70% purity .

- Troubleshooting : Low yields may result from moisture-sensitive intermediates; employ anhydrous conditions and inert atmospheres .

Q. How can researchers resolve discrepancies in spectral data for novel derivatives?

- Analytical Workflow :

Cross-validate NMR assignments using 2D techniques (COSY, HSQC).

Re-run mass spectrometry under high-resolution conditions to rule out adducts.

Compare with computational predictions (e.g., DFT-calculated IR spectra) .

- Example : Aromatic proton splitting patterns in dibenzooxazepines may shift due to ring strain or solvatomorphism .

Q. What safety protocols are critical for handling piperazinone derivatives in the lab?

- Guidelines :

- Avoid inhalation/contact; use fume hoods and PPE (gloves, lab coats).

- Spills: Absorb with inert materials (silica gel) and dispose as hazardous waste .

- Storage: Keep in airtight containers under nitrogen to prevent oxidation .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent biological activity data across studies?

- Root Cause Analysis :

- Check compound stability (e.g., hydrolytic degradation in DMSO stocks).

- Validate assay protocols: Cell line variability (HEK293 vs. CHO) or incubation times affect IC₅₀ values .

- Mitigation : Report detailed experimental conditions (e.g., buffer pH, serum concentration) and use certified reference standards .

Q. Why do synthetic yields vary for the same reaction protocol?

- Factors :

- Purity of starting materials (e.g., benzyl halides prone to hydrolysis).

- Solvent batch differences (e.g., ethanol denaturants).

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.